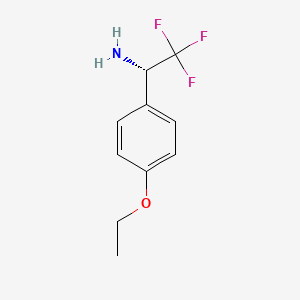![molecular formula C4H9Cl2N3S B13525815 Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a valuable compound in medicinal chemistry and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride, typically involves the reaction of hydrazonoyl halides with various reagents . One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by treatment with hydrazonoyl chloride derivatives . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
科学研究应用
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function . This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride
Uniqueness
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
属性
分子式 |
C4H9Cl2N3S |
|---|---|
分子量 |
202.11 g/mol |
IUPAC 名称 |
N-methyl-1-(1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7N3S.2ClH/c1-5-2-4-7-6-3-8-4;;/h3,5H,2H2,1H3;2*1H |
InChI 键 |
GNHCVWXBHBWASI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NN=CS1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13525734.png)





![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)

